molecular formula C9H13NO3 B139065 2-Allyl-4-oxazoline-3-carboxylic acid ethyl ester CAS No. 154776-06-4

2-Allyl-4-oxazoline-3-carboxylic acid ethyl ester

Cat. No. B139065
CAS RN: 154776-06-4
M. Wt: 183.2 g/mol
InChI Key: FCYOAGITDZQJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-4-oxazoline-3-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the oxazoline family and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 2-Allyl-4-oxazoline-3-carboxylic acid ethyl ester is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of cellular processes, resulting in the death of cancer cells or microorganisms.
Biochemical and Physiological Effects:
2-Allyl-4-oxazoline-3-carboxylic acid ethyl ester has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a process that leads to the death of cancer cells. This compound has also been shown to inhibit the growth of certain microorganisms, including fungi and bacteria. Additionally, it has been tested for its ability to modulate the immune system, which could have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Allyl-4-oxazoline-3-carboxylic acid ethyl ester in lab experiments is its broad-spectrum activity against cancer cells and microorganisms. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions related to the research on 2-Allyl-4-oxazoline-3-carboxylic acid ethyl ester. One of the most promising directions is the development of new drugs based on this compound. This could lead to the discovery of novel anticancer, antifungal, and antibacterial agents. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of autoimmune diseases.
Conclusion:
In conclusion, 2-Allyl-4-oxazoline-3-carboxylic acid ethyl ester is a promising compound with significant potential in scientific research. Its broad-spectrum activity against cancer cells and microorganisms makes it a promising candidate for the development of new drugs. Further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Allyl-4-oxazoline-3-carboxylic acid ethyl ester has been achieved using different methods. One of the most commonly used methods is the reaction of 2-aminomethyl-4-oxazoline with allyl chloroformate in the presence of a base such as triethylamine. This method yields a high purity product with a good yield.

Scientific Research Applications

2-Allyl-4-oxazoline-3-carboxylic acid ethyl ester has been extensively studied for its various scientific research applications. One of the most significant applications is its use in the development of new drugs. This compound has been found to have anticancer, antifungal, and antibacterial properties. It has also been tested for its ability to inhibit the growth of certain viruses.

properties

CAS RN

154776-06-4

Product Name

2-Allyl-4-oxazoline-3-carboxylic acid ethyl ester

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate

InChI

InChI=1S/C9H13NO3/c1-3-5-8-10(6-7-13-8)9(11)12-4-2/h3,6-8H,1,4-5H2,2H3

InChI Key

FCYOAGITDZQJFC-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=COC1CC=C

Canonical SMILES

CCOC(=O)N1C=COC1CC=C

synonyms

3(2H)-Oxazolecarboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI)

Origin of Product

United States

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